Orthogonal Reactivity: C–I vs. C–Br Oxidative Addition Rate Differential
2-Bromo-5-iodo-3-methylpyridine possesses differentiated C–I and C–Br bonds, enabling sequential, regioselective cross-couplings. The C–I bond undergoes oxidative addition with Pd(0) approximately two to three orders of magnitude faster than the C–Br bond under standard Suzuki–Miyaura conditions, permitting exclusive C-5 functionalization without protecting group strategies [1]. This orthogonal reactivity overcomes the intrinsic electronic bias of the pyridine ring, a limitation inherent to symmetric dihalopyridines [2].
| Evidence Dimension | Relative oxidative addition rate of C–X bonds to Pd(0) |
|---|---|
| Target Compound Data | C–I bond: ~10²–10³× faster than C–Br; C–Br bond: baseline reference |
| Comparator Or Baseline | 2,5-Dibromo-3-methylpyridine: two equivalent C–Br bonds, no inherent selectivity gradient |
| Quantified Difference | Approximately 100–1000× rate enhancement for C–I vs. C–Br; no gradient for symmetric dibromo analog |
| Conditions | General Suzuki–Miyaura cross-coupling conditions (Pd catalyst, base, solvent) |
Why This Matters
Enables sequential, regioselective installation of two distinct aryl/heteroaryl groups at C-5 then C-2 without intermediate protection or isolation steps.
- [1] Fairlamb, I. J. S. Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen heterocycles via Pd-catalysed cross-couplings and direct C–H functionalisation. Chem. Soc. Rev. 2007, 36, 1036–1045. View Source
- [2] Handy, S. T.; Wilson, T.; Muth, A. Disubstituted Pyridines: The Double-Coupling Approach. J. Org. Chem. 2007, 72 (22), 8496–8500. DOI: 10.1021/jo701709a View Source
